molecular formula C17H13Cl2N7O B12175093 (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12175093
M. Wt: 402.2 g/mol
InChI Key: QTYVLRAOHVXAGG-UHFFFAOYSA-N
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Description

(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazolopyridazine moiety, and a pyrazolone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

The synthesis of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the triazolopyridazine moiety: This can be synthesized by reacting appropriate starting materials under specific conditions to form the triazolopyridazine ring.

    Synthesis of the pyrazolone core: The pyrazolone ring can be formed through a cyclization reaction involving hydrazine derivatives and β-diketones.

    Coupling of the dichlorophenyl group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or it could interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Properties

Molecular Formula

C17H13Cl2N7O

Molecular Weight

402.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H13Cl2N7O/c1-9-12(8-20-14-4-3-11(18)7-13(14)19)17(27)26(23-9)16-6-5-15-22-21-10(2)25(15)24-16/h3-8,23H,1-2H3

InChI Key

QTYVLRAOHVXAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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